Hexahydrofuro[3,2-b]pyridin-2(3H)-one
Description
Significance of Fused Nitrogen- and Oxygen-Containing Heterocycles in Organic Chemistry
Fused heterocyclic systems that incorporate both nitrogen and oxygen atoms are cornerstones of organic and medicinal chemistry. These motifs are prevalent in a vast array of natural products and synthetic molecules with significant biological activities. The presence of both heteroatoms imparts a unique combination of properties, including hydrogen bonding capabilities, polarity, and the potential for specific interactions with biological macromolecules.
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, contributing to their efficacy and pharmacokinetic profiles. Similarly, oxygen-containing heterocycles are widespread in nature and are integral to the structure of many bioactive compounds. The fusion of these two types of rings into a single scaffold can lead to molecules with enhanced structural rigidity and pre-organized spatial arrangements of functional groups, which can be advantageous for binding to biological targets.
Structural Characteristics and Isomeric Considerations of the Hexahydrofuro[3,2-b]pyridin-2(3H)-one System
The structure of this compound is defined by the fusion of a five-membered tetrahydrofuran (B95107) ring and a six-membered piperidin-2-one (a lactam) ring. This fusion occurs at the C3a and C7a positions, creating a bicyclic system with multiple stereocenters.
Stereochemistry and Isomerism:
The presence of chiral centers at the bridgehead carbons (C3a and C7a) and potentially at other positions on the rings leads to the possibility of several stereoisomers. The relative stereochemistry at the ring junction can be either cis or trans, resulting in significantly different three-dimensional shapes.
Cis-fused isomer: In this configuration, the substituents at the bridgehead carbons are on the same side of the ring system, leading to a bent or "V-shaped" conformation.
Trans-fused isomer: Here, the substituents at the bridgehead carbons are on opposite sides, resulting in a more linear and extended conformation.
Interactive Data Table: Isomeric Possibilities
| Feature | Description |
| Ring Junction | Can be either cis-fused or trans-fused. |
| Chiral Centers | Multiple stereocenters lead to diastereomers and enantiomers. |
| Conformation | The cis and trans isomers adopt distinct three-dimensional shapes. |
Overview of Academic Research Trends Pertaining to Furo-Pyridinone Architectures
Academic research into furo-pyridinone architectures has predominantly focused on their unsaturated and aromatic analogs, such as furo[3,2-b]pyridines and benzofuro[3,2-b]pyridin-2(1H)-ones. nih.gov These systems have garnered significant attention in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors and other therapeutic agents. mdpi.com The planar nature of the aromatic systems allows for effective interaction with the binding sites of many enzymes.
Research on saturated systems like this compound is less common. However, there is a growing interest in the exploration of novel, three-dimensional molecular scaffolds in drug discovery to access new biological targets and improve physicochemical properties. The synthesis and biological evaluation of bicyclic lactams, including those fused to other heterocyclic rings, is an active area of research. mdpi.com These scaffolds are often investigated for their potential as antibiotics and other therapeutic agents. nih.gov
The development of synthetic methodologies to access stereochemically defined fused heterocyclic systems is a key focus. While specific synthetic routes to this compound are not widely reported, general strategies for the synthesis of fused lactams and tetrahydrofurans can be envisioned to be applicable. These may include intramolecular cyclization reactions and cycloaddition strategies.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H11NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h5-6,8H,1-4H2 |
InChI Key |
WNSHABHYIUVHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC(=O)O2)NC1 |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations of Hexahydrofuro 3,2 B Pyridin 2 3h One Formation
Computational Chemistry in Elucidating Reaction Pathways
Computational chemistry has emerged as a powerful tool to unravel the complex reaction pathways leading to polycyclic molecules like Hexahydrofuro[3,2-b]pyridin-2(3H)-one. Through the application of quantum chemical calculations and theoretical modeling, researchers can gain a deeper understanding of reaction mechanisms, transition states, and the factors controlling selectivity.
Quantum Chemical Calculations of Proposed Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions that are likely involved in the synthesis of the this compound core. While direct computational studies on this specific molecule are not extensively available in the literature, valuable insights can be drawn from studies on analogous systems, such as those formed via the Povarov and aza-Diels-Alder reactions.
For instance, DFT studies on the Povarov reaction, a key method for synthesizing tetrahydroquinolines, have revealed that the reaction often proceeds through a domino process. This process typically involves:
A Lewis acid-catalyzed aza-Diels-Alder (A-DA) reaction between an N-aryl imine and a nucleophilic ethylene to form a formal [4+2] cycloadduct.
A subsequent stepwise 1,3-hydrogen shift in the intermediate to yield the final tetrahydroquinoline product. nih.govnih.govrsc.org
These calculations have shown that the Lewis acid-catalyzed A-DA reaction can proceed through a two-step mechanism due to the significant stabilization of a zwitterionic intermediate. nih.govnih.govrsc.org Such computational findings challenge the initially proposed concerted mechanism and provide a more nuanced understanding of the reaction pathway.
Theoretical Modeling of Transition States and Energetics
The theoretical modeling of transition states is a cornerstone of computational mechanistic studies. By calculating the geometries and energies of transition states, chemists can predict reaction rates and understand the factors that influence the reaction barrier. In the context of the formation of fused pyridine (B92270) rings, computational studies have provided detailed energetic profiles of the reaction pathways.
For the Povarov reaction, DFT calculations have been used to map the potential energy surface, identifying the transition states for both the initial cycloaddition and the subsequent hydrogen shift. nih.govnih.govrsc.org These models help in understanding the role of catalysts, such as Lewis acids, in lowering the activation energy of the reaction. For example, a computational study on the oxa-Povarov reaction indicated that the reaction proceeds through a two-stage one-step mechanism with cyclopentene, but a stepwise mechanism in the presence of a phenyl-substituted styrene. researchgate.net
The following table, based on data from analogous systems, illustrates the kind of energetic information that can be obtained from such calculations:
| Reaction Step | Reactant Complex | Transition State (TS) | Intermediate | Product Complex | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Aza-Diels-Alder | Imine + Alkene | [Imine...Alkene]‡ | Zwitterionic Intermediate | Cycloadduct | 15-25 | -10 to -20 |
| 1,3-Hydrogen Shift | Cycloadduct | [H-shift TS]‡ | - | Tetrahydroquinoline | 20-30 | -5 to -15 |
Note: The values presented are illustrative and derived from general studies on Povarov and aza-Diels-Alder reactions, not specifically for this compound.
Prediction of Regioselectivity and Face Selectivity in Cycloadditions
The formation of this compound involves the creation of multiple stereocenters, making the control of regioselectivity and face (diastereo)selectivity a critical aspect of its synthesis. Computational methods can be employed to predict these selectivities by comparing the energies of the different possible transition states.
The regioselectivity in Diels-Alder reactions can often be rationalized by examining the electronic properties of the diene and dienophile. However, computational modeling provides a more quantitative prediction by calculating the activation barriers for the formation of different regioisomers. nih.gov Similarly, the face selectivity (e.g., endo vs. exo selectivity in Diels-Alder reactions) can be determined by comparing the energies of the corresponding transition states. Experimental and theoretical studies have been undertaken to understand the fundamental origins of π-facial selectivity in Diels-Alder reactions. researchgate.net
For intramolecular Diels-Alder reactions, which are highly relevant to the formation of fused ring systems, computational studies can help to understand how substituents and tether lengths influence the stereochemical outcome. nih.gov For instance, in the intramolecular Diels-Alder reactions of nitrofurans, calculations have shown that the reactions proceed via a highly asynchronous transition state, which allows for easier bond formation between sterically hindered carbons. nih.gov
Application of Aromatic Sandwich Models in Catalysis
While not extensively documented specifically for the synthesis of this compound, the application of aromatic sandwich complexes in catalysis, particularly for cycloaddition reactions, is a growing field of interest. These complexes, featuring a metal atom "sandwiched" between two aromatic rings, can act as chiral catalysts to induce enantioselectivity.
Half-sandwich rhodium(I) compounds, for example, have shown good catalytic activity in [2+2+2] cycloadditions. researchgate.net The mechanism of action often involves the coordination of the reactants to the metal center, which is part of the chiral ligand framework, thereby directing the approach of the reactants and controlling the stereochemistry of the product. The development of chiral half-sandwich complexes for asymmetric transfer hydrogenation of imines also highlights their potential in asymmetric catalysis. mdpi.com Theoretical studies in this area would involve modeling the interaction of the substrates with the catalyst and calculating the transition state energies for the formation of different stereoisomers.
Detailed Mechanistic Studies of Key Synthetic Steps
The synthesis of the this compound scaffold likely relies on well-established synthetic transformations such as the Povarov and aza-Diels-Alder reactions. Detailed mechanistic studies of these key steps provide the foundational knowledge for constructing this complex molecule.
Mechanistic Aspects of Povarov and Aza-Diels-Alder Reactions
The Povarov reaction is a powerful multicomponent reaction that typically involves an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline. The mechanism is generally understood to proceed via the in-situ formation of an imine from the aniline and aldehyde, which then undergoes a formal [4+2] cycloaddition with the alkene. unibo.itresearchgate.net
However, detailed mechanistic investigations, often supported by computational studies, have revealed a more complex picture. As mentioned earlier, the reaction is often not a concerted pericyclic reaction but rather a stepwise process involving ionic intermediates. nih.govnih.govrsc.org The use of a Lewis acid or Brønsted acid catalyst is crucial for activating the imine towards nucleophilic attack by the alkene. mdpi.com
The aza-Diels-Alder reaction is a hetero-Diels-Alder reaction where a nitrogen atom is part of either the diene or the dienophile. This reaction is a cornerstone for the synthesis of nitrogen-containing six-membered rings. The mechanism can be either concerted or stepwise, depending on the substrates and reaction conditions. Theoretical studies on the aza-Diels-Alder reaction have been conducted to understand the influence of substituents and catalysts on the reaction mechanism and stereoselectivity. nih.gov
In the context of forming the furo-pyridinone core, an intramolecular aza-Diels-Alder reaction would be a plausible key step. Computational studies on intramolecular Diels-Alder reactions of furan (B31954) derivatives have provided insights into the factors that facilitate these cycloadditions. nih.govresearchgate.net These studies highlight the interplay of electronic effects, steric interactions, and the stabilization of partial charges in the transition state.
Exploration of Free-Radical Cyclization Mechanisms
Free-radical cyclization is a powerful method for constructing cyclic systems, including fused heterocyclic scaffolds. In a hypothetical free-radical pathway to this compound, a key step would involve the intramolecular cyclization of a nitrogen- or carbon-centered radical onto a suitably positioned acceptor, such as an alkene or alkyne.
A plausible precursor for such a reaction could be an N-alkenyl-substituted α-halo-γ-butyrolactone. The mechanism would likely proceed as follows:
Radical Initiation: The reaction would be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tris(trimethylsilyl)silane (TTMSS) or tributyltin hydride. The mediator would first generate a silyl or stannyl radical.
Halogen Abstraction: The initiator radical abstracts the halogen atom (e.g., bromine) from the α-position of the lactone ring, generating a carbon-centered radical.
Intramolecular Cyclization: This α-lactone radical would then undergo an intramolecular addition to the pendant alkene on the nitrogen substituent. Based on Baldwin's rules, a 6-endo-trig cyclization would be required to form the six-membered piperidine (B6355638) ring. While 6-endo cyclizations can be disfavored, they are known to occur, particularly in radical systems.
Radical Quenching: The resulting cyclized radical would then be quenched by abstracting a hydrogen atom from the radical mediator, yielding the final this compound product and regenerating the silyl or stannyl radical to continue the chain reaction.
In a study on the synthesis of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives, a free-radical cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts was successfully achieved using the TTMSS/AIBN system. beilstein-journals.org This demonstrates the feasibility of using radical cyclization to form fused nitrogen-containing heterocyclic systems.
Table 1: Representative Conditions for Analogous Free-Radical Cyclizations
| Precursor Type | Radical Mediator | Initiator | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH | AIBN | Dioxane | 80 | 74 | beilstein-journals.org |
Elucidation of Decarboxylation and Rearrangement Pathways
Decarboxylation is a common reaction in organic synthesis, often used to remove a carboxylic acid group after it has served its synthetic purpose. In the context of forming this compound, a decarboxylation step could be part of a tandem reaction sequence. For instance, a Dieckmann condensation followed by hydrolysis and decarboxylation is a classic route to ketones, and a similar strategy could be envisioned for the synthesis of the target lactam.
A hypothetical pathway could involve a precursor such as a piperidine-2,3-dicarboxylic acid derivative fused to a furan ring. The pyridinone ring could be constructed through a condensation reaction, with a subsequent decarboxylation step to remove an activating carboxyl group.
Rearrangement reactions can also play a crucial role in the formation of complex heterocyclic systems. For example, the Zimmerman–O'Connell–Griffin (ZOG) rearrangement is a photoinduced 1,5-aryl shift that can be used to generate ketenes in situ for the synthesis of β-lactams. nih.govacs.org While not directly applicable to the formation of a six-membered ring, it illustrates how rearrangements can be key steps in lactam synthesis.
A more relevant hypothetical rearrangement could involve a Claisen-type rearrangement of a suitable precursor to form a key C-C bond, followed by cyclization to the pyridinone.
Table 2: Examples of Decarboxylation and Rearrangement in Heterocycle Synthesis
| Reaction Type | Precursor | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Decarboxylative 1,3-dipolar cycloaddition | Glutamic acid, aldehydes, dipolarophiles | Heat | Tetrahydropyrrolizinones | nih.gov |
Understanding Nucleophilic Addition and Ring-Opening Processes in Fused Systems
The formation of the this compound scaffold likely involves nucleophilic addition and potentially ring-opening/closing cascades. A plausible synthetic strategy would be the intramolecular cyclization of a functionalized piperidine derivative, where an oxygen nucleophile attacks an electrophilic carbon to form the furanone ring, or a nitrogen nucleophile attacks a furanone precursor to form the piperidine ring.
One can envision a pathway starting from a furanone derivative with a pendant amino group. An intramolecular Michael addition of the amine to an α,β-unsaturated ester within the furanone ring system, followed by lactamization, would lead to the fused bicyclic structure.
Alternatively, a ring-opening and subsequent recyclization process could be involved. In the synthesis of polycyclic pyridones, 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones have been used as building blocks. These compounds undergo ring-opening upon reaction with nucleophiles, followed by recyclization to form new fused heterocyclic systems. A similar strategy could be employed for the synthesis of the target molecule, where a suitable precursor undergoes a nucleophile-induced ring-opening, followed by an intramolecular cyclization to form the desired this compound.
The polymerization of furfuryl alcohol, which involves the ring-opening of the furan ring, highlights the susceptibility of furan derivatives to such transformations under acidic conditions. mdpi.com This reactivity could be harnessed in a controlled manner to achieve the synthesis of fused systems.
Table 3: Examples of Nucleophilic Addition and Ring-Opening in Heterocycle Synthesis
| Reaction Type | Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| Reversible Ring-Opening/Recyclization | 2,2'-bifuran derivatives | Lithiation, silylation, borylation | Difuro[3,2-c:2',3'-e] beilstein-journals.orgnih.govacs.orgoxadiborepins | nih.gov |
Chemical Transformations and Derivatization Strategies of the Hexahydrofuro 3,2 B Pyridin 2 3h One Scaffold
Functional Group Interconversions within the Furo-Pyridinone Framework
Functional group interconversions (FGIs) are fundamental transformations for modifying the core structure of the hexahydrofuro[3,2-b]pyridin-2(3H)-one scaffold. These reactions allow for the alteration of existing functional groups to introduce new chemical properties or to prepare the scaffold for subsequent reactions.
Key FGIs applicable to this framework include:
Lactam and Lactone Reduction: The carbonyl groups of the lactam and lactone moieties are primary sites for modification. The lactam carbonyl can be reduced to the corresponding amine, transforming the pyridinone ring into a hexahydropyridine derivative. This transformation significantly alters the scaffold's hydrogen bonding capacity and basicity. Similarly, the lactone can be reduced to a diol, opening the furan (B31954) ring and providing two hydroxyl groups for further functionalization. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (B₂H₆) are typically employed for these reductions. vanderbilt.edu
Hydrolysis: Base- or acid-catalyzed hydrolysis of the lactone or lactam rings can be used to open the bicyclic system. Lactone hydrolysis yields a hydroxy-carboxylic acid derivative of a piperidine (B6355638), while lactam hydrolysis results in an amino-acid derivative with a tetrahydrofuran (B95107) core. These opened forms present new opportunities for derivatization.
Conversion of Hydroxyl Groups: If the scaffold bears hydroxyl substituents, these can be converted into a variety of other functional groups. For instance, alcohols can be transformed into sulfonic esters (tosylates, mesylates), which are excellent leaving groups for nucleophilic substitution reactions. ub.edu They can also be converted into alkyl halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), preparing the molecule for cross-coupling reactions. vanderbilt.eduub.edu A study on the related hexahydrofuro[3,2-f]indolizin-7(2H)-one scaffold demonstrated the sequential and diastereoselective incorporation of hydroxyl groups, which were subsequently protected or converted to other functionalities, highlighting the utility of such FGIs in complex molecule synthesis. rsc.org
| Transformation | Reagent(s) | Resulting Functional Group |
| Lactam Carbonyl Reduction | LiAlH₄, B₂H₆ | Secondary Amine |
| Lactone Carbonyl Reduction | LiAlH₄, B₂H₆ | Diol |
| Alcohol to Sulfonate Ester | TsCl, MsCl | Tosylate, Mesylate |
| Alcohol to Alkyl Halide | SOCl₂, PBr₃ | Chloride, Bromide |
Reactivity Studies with Various Heteroatom Nucleophiles
The electrophilic nature of the lactone and lactam carbonyl carbons makes them susceptible to attack by heteroatom nucleophiles. The outcome of these reactions can range from simple addition to complex ring-opening and recyclization, depending on the nucleophile and reaction conditions.
Studies on related furo-pyranone systems have shown that the reaction pathway is highly dependent on the type of nitrogen-containing nucleophile used. beilstein-journals.org For instance:
Reaction with Amines: Simple aliphatic amines may react with the lactone portion to form an amide, resulting in the opening of the furan ring. This yields a piperidine scaffold bearing both a hydroxyl and an amide functional group.
Reaction with Hydrazine: Hydrazine and its derivatives are dinucleophilic and can induce more complex transformations. Research on a furo[2,3-b]pyridine (B1315467) core showed that the furan moiety could undergo a ring-opening reaction with hydrazine, leading to the formation of a new pyridine-dihydropyrazolone scaffold. nih.gov A similar reaction with the this compound lactone could lead to the formation of novel, rearranged heterocyclic systems. beilstein-journals.org
The lactam nitrogen, once deprotonated, can also act as a nucleophile, participating in intramolecular reactions or in intermolecular reactions such as alkylations or acylations to introduce substituents on the nitrogen atom.
Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification (e.g., Palladium-Catalyzed Methods)
Metal-catalyzed cross-coupling reactions are powerful tools for scaffold diversification, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com Palladium-catalyzed methods, such as the Suzuki, Heck, and Sonogashira reactions, are particularly valuable for modifying the furo-pyridinone framework. researchgate.netorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com
To utilize these reactions, the scaffold must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf), on the pyridine (B92270) ring. A concise, multi-gram synthesis of a furo[2,3-b]pyridine core bearing chloro and triflate "handles" at the 3- and 5-positions has been developed specifically for this purpose. nih.gov This strategy allows for sequential and chemoselective cross-coupling reactions.
Suzuki Coupling: This reaction couples the halogenated or triflated scaffold with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or heteroaryl substituents. masterorganicchemistry.commdpi.comresearchgate.net The reaction is typically catalyzed by a palladium complex like Pd(PPh₃)₄ in the presence of a base. nih.gov
Heck Reaction: The Heck reaction couples the scaffold with an alkene to introduce a vinyl substituent. organic-chemistry.orgmasterorganicchemistry.com This method is valuable for adding unsaturated side chains that can be further modified.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the scaffold and an amine, providing a direct route to N-aryl or N-alkyl derivatives.
These cross-coupling reactions provide a modular approach to building libraries of compounds with diverse substituents, which is essential for structure-activity relationship (SAR) studies in drug discovery. nih.gov
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Boronic Acid | C(sp²)-C(sp²) | Pd(PPh₃)₄ |
| Heck | Aryl/Vinyl Halide + Alkene | C(sp²)-C(sp²) | Pd(OAc)₂ |
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | Aryl/Vinyl Halide + Amine | C(sp²)-N | Pd₂(dba)₃ + Ligand |
Regioselective Functionalization and Substituent Introduction
Achieving regioselective functionalization is crucial for controlling the molecular architecture and, consequently, the biological activity of the final compounds. The inherent electronic properties of the furo-pyridinone system, along with the use of directing groups, can be exploited to introduce substituents at specific positions.
Strategies for regioselective functionalization include:
Directed Ortho-Metalation (DoM): Existing substituents on the pyridine ring, such as an alkoxy group, can direct deprotonation to an adjacent position using a strong base like lithium diisopropylamide (LDA). The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent with high regioselectivity.
C-H Activation: Modern transition-metal-catalyzed C-H activation provides a direct and atom-economical way to functionalize the scaffold without pre-installing a leaving group. rsc.org Rhodium and palladium catalysts are often used to direct the functionalization of C-H bonds at positions determined by a directing group within the molecule. rsc.org
Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate from a 3-chloropyridine (B48278) derivative allows for the regioselective addition of a nucleophile at the 4-position, followed by trapping of the resulting anion at the 3-position with an electrophile. rsc.org This provides a powerful method for the 3,4-difunctionalization of the pyridine ring.
The electronic nature of substituents already present on the scaffold will influence the regioselectivity of subsequent reactions, a principle that must be considered when planning multi-step syntheses. researchgate.net
Scaffold Modifications for Specific Molecular Engineering
The this compound scaffold is considered a "privileged structure," a framework that is capable of binding to multiple biological targets with high affinity. frontiersin.orgnih.govbohrium.com Modifications to this core are driven by the principles of molecular engineering to optimize interactions with a specific biological target, such as a protein kinase or enzyme. nih.govresearchgate.net
Key goals of scaffold modification include:
Structure-Activity Relationship (SAR) Optimization: By systematically altering substituents around the core, chemists can probe the key interactions between the molecule and its target. This involves modifying groups to enhance potency, improve selectivity, and reduce off-target effects. The pyridinone scaffold is known to serve as a hydrogen bond donor and acceptor, and its properties can be manipulated by adjusting polarity and lipophilicity. frontiersin.orgnih.gov
Scaffold Hopping and Bioisosteric Replacement: In this strategy, the core scaffold is replaced with a structurally different one that maintains a similar spatial arrangement of key functional groups. The furo-pyridinone core itself can be considered a bioisostere of other important heterocyclic systems like azaindoles. nih.gov This approach is used to discover novel chemical series with improved properties, such as enhanced metabolic stability or different intellectual property profiles. mdpi.com
Improving Pharmacokinetic Properties: Modifications are often aimed at improving the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound. For example, a series of hexahydrofuro[3,2-b]furan derivatives were optimized to yield orally bioavailable JAK3 inhibitors with promising in vivo efficacy. acs.orgnih.gov Similar modifications to the this compound scaffold could be pursued to develop drug candidates with favorable pharmacokinetic properties. nih.gov
Through these targeted modifications, the generic this compound scaffold can be engineered into highly specific and potent molecules for therapeutic applications.
Advanced Spectroscopic and Analytical Characterization Methodologies for Hexahydrofuro 3,2 B Pyridin 2 3h One Derivatives
Structural Elucidation via X-ray Diffraction Crystallography
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute configuration and solid-state conformation of crystalline compounds. For derivatives of Hexahydrofuro[3,2-b]pyridin-2(3H)-one, obtaining suitable single crystals allows for the precise measurement of bond lengths, bond angles, and torsional angles, as well as the elucidation of intermolecular interactions such as hydrogen bonding and crystal packing.
In a study on analogous zwitterionic bicyclic lactams, X-ray diffraction analysis was crucial in determining the absolute configuration at the hemiaminal position. nih.gov A single crystal of a diastereomeric mixture revealed two independent molecules in the asymmetric unit of a triclinic cell (space group P-1), confirming the stereochemical outcome of the synthesis. nih.gov This level of detail is critical for understanding reaction mechanisms and for the design of stereospecific derivatives.
Representative Crystallographic Data for an Analogous Bicyclic Lactam:
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308(2) |
| b (Å) | 10.9695(3) |
| c (Å) | 14.7966(4) |
| α (°) | 100.5010(10) |
| β (°) | 98.6180(10) |
| γ (°) | 103.8180(10) |
| Volume (ų) | 900.07(5) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.573 |
Note: Data presented is for a substituted pyridazino[4,5-b]indole, as specific crystallographic data for this compound was not available. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships. For derivatives of this compound, complete assignment of NMR signals is achieved through a combination of 1D and 2D experiments, such as COSY, HSQC, and HMBC.
The proton NMR spectrum would be expected to show distinct signals for the protons on the fused ring system. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as by the rigid bicyclic structure. Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon atom, with the carbonyl carbon of the lactam appearing at a characteristic downfield shift.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | ~175 |
| 3 | 2.5 - 2.8 | ~35 |
| 3a | 4.0 - 4.3 | ~75 |
| 5 | 2.9 - 3.2 | ~50 |
| 6 | 1.7 - 2.0 | ~25 |
| 7 | 1.5 - 1.8 | ~28 |
| 7a | 3.5 - 3.8 | ~60 |
Note: These are estimated values based on general principles and data from related heterocyclic systems. Actual values may vary depending on the solvent and specific derivatives. nih.govmdpi.com
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of polar compounds like this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation patterns, which can provide valuable structural information.
The fragmentation of piperidine-containing structures often involves cleavage of the ring or loss of substituents. For this compound, characteristic fragmentation pathways could include the loss of CO from the lactam moiety, cleavage of the furan (B31954) ring, or retro-Diels-Alder reactions. scielo.brnih.gov
Plausible ESI-MS Fragmentation Pathways:
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |
| [M+H]⁺ | Loss of CO | [M+H - 28]⁺ |
| [M+H]⁺ | Loss of H₂O | [M+H - 18]⁺ |
| [M+H]⁺ | Cleavage of the C-O bond in the furan ring | Variable |
| [M+H]⁺ | Opening of the piperidine (B6355638) ring | Variable |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactam. Other characteristic bands would include C-N stretching, C-O-C stretching of the ether linkage, and C-H stretching and bending vibrations of the saturated rings.
Characteristic IR Absorption Frequencies:
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Lactam C=O | Stretch | 1750 - 1700 (strong) |
| C-N | Stretch | 1250 - 1020 (medium) |
| C-O-C (ether) | Stretch | 1150 - 1085 (strong) |
| C-H (sp³ hybridized) | Stretch | 2960 - 2850 (medium to strong) |
| C-H | Bend | 1470 - 1350 (variable) |
Note: These are typical ranges for the specified functional groups. libretexts.org
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of components in a mixture. For the analysis of this compound derivatives, reverse-phase HPLC is commonly used to assess chemical purity.
Furthermore, as derivatives of this scaffold are often chiral, the determination of enantiomeric excess (ee) is critical. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between enantiomers. Polysaccharide-based CSPs are frequently effective for the separation of a wide range of chiral compounds, including bicyclic lactams. phenomenex.commdpi.com The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
Typical Chiral HPLC Parameters for Enantiomeric Separation:
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | n-Hexane/Isopropanol with an amine modifier (e.g., DEA) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 210-254 nm) |
| Column Temperature | 20 - 40 °C |
Thermal Analysis (DSC) and Wide-Angle X-ray Diffraction (WAXD) for Material Characterization
Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD) are powerful techniques for characterizing the thermal and structural properties of materials in the solid state.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transition temperatures, and to study crystallization and other thermal events. nih.gov For a crystalline derivative of this compound, a sharp endothermic peak would be observed at its melting point. The presence of impurities would typically lead to a broadening and depression of this peak.
Wide-Angle X-ray Diffraction (WAXD) provides information about the crystalline structure of a material. The scattering of X-rays at wide angles produces a diffraction pattern that is characteristic of the atomic arrangement. For a crystalline powder of a this compound derivative, the WAXD pattern would consist of sharp Bragg reflections at specific angles, which can be used to identify the crystal phase and determine the degree of crystallinity. researchgate.net Amorphous materials, in contrast, produce a broad, diffuse scattering pattern.
Representative Thermal and Structural Analysis Data:
| Technique | Parameter Measured | Typical Observation for a Crystalline Derivative |
| DSC | Melting Point (Tₘ) | Sharp endothermic peak |
| DSC | Enthalpy of Fusion (ΔHₘ) | Quantifiable energy of melting |
| WAXD | Diffraction Pattern | Series of sharp Bragg reflections |
| WAXD | Crystallinity | Calculated from the ratio of crystalline to amorphous scattering |
Synthetic Utility and Broader Academic Applications of Hexahydrofuro 3,2 B Pyridin 2 3h One Scaffolds
Hexahydrofuro[3,2-b]pyridin-2(3H)-one as a Versatile Building Block in Complex Molecule Synthesis
The structural rigidity and defined stereochemistry of the this compound scaffold make it an attractive starting point for the synthesis of more complex molecular architectures. Organic building blocks are foundational functionalized molecules used for the bottom-up assembly of larger structures, playing a crucial role in medicinal and material chemistry. ossila.com Heterocyclic compounds, in particular, are a varied and widely used family of molecular fragments in organic synthesis. ossila.com
While specific examples detailing the extensive use of this compound as a building block are not widespread in the literature, related structures like 3,4-dihydro-2(1H)-pyridones (3,4-DHPo) are recognized as privileged structures and important synthetic precursors for a variety of biologically active compounds. nih.govresearchgate.net The this compound scaffold offers multiple reaction sites for synthetic modification: the lactam nitrogen can be alkylated or acylated, the lactone can be opened, and the saturated rings can be further functionalized. This potential allows it to serve as a chiral template for introducing stereocenters into target molecules, a critical aspect in the synthesis of pharmacologically active agents.
Role as Precursors in the Synthesis of Natural Products (e.g., Alkaloids, Azasugars)
The synthesis of natural products often relies on chiral precursors that can efficiently build the core of a complex molecule. The this compound scaffold, containing a piperidine (B6355638) ring, is theoretically a suitable precursor for certain classes of alkaloids. Alkaloids are a diverse family of natural products, many of which are derived from amino acid precursors like tryptophan, tyrosine, and lysine. imperial.ac.uk The biosynthesis of terpenoid indole (B1671886) alkaloids (TIAs), for example, involves the condensation of tryptamine (B22526) (derived from the shikimate pathway) and the iridoid secologanin (B1681713) (from the mevalonate (B85504) pathway). nih.gov A synthetic building block containing a pre-formed piperidine ring, such as that in the hexahydrofuropyridinone core, could streamline the construction of complex alkaloid frameworks. semanticscholar.orgresearchgate.net
Similarly, the scaffold holds potential in the synthesis of azasugars. Azasugars, or iminosugars, are polyhydroxylated alkaloids where a nitrogen atom replaces the endocyclic oxygen in the sugar ring. jchemlett.com This structural mimicry allows them to inhibit carbohydrate-processing enzymes like glycosidases. jchemlett.com Synthetic approaches to azasugars often start from carbohydrates or other chiral pool materials, with key steps involving the formation of the nitrogen-containing ring, frequently through reductive amination. jchemlett.com The fused furan-piperidine structure of this compound could be envisioned as a precursor to novel bicyclic azasugar analogs after appropriate functional group manipulations, such as reduction of the lactam and lactone moieties and subsequent hydroxylation of the scaffold.
Development of Peptidomimetic Scaffolds Based on the this compound Core
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved metabolic stability, receptor affinity, and selectivity. nih.govnih.gov A key strategy in their design is the use of rigid scaffolds to constrain the molecule into a specific conformation, often mimicking secondary structures like β-turns. nih.gov Bicyclic and tricyclic heterocyclic scaffolds are particularly valued for this purpose. nih.gov
The rigid, fused-ring system of this compound makes it an excellent candidate for a peptidomimetic scaffold. By attaching amino acid side chains or other functional groups at defined positions on the core, it is possible to project these groups in a precise three-dimensional arrangement that can mimic the pharmacophore of a biologically active peptide. The lactam moiety is a common feature in many peptidomimetic designs, serving as a bioisostere for a peptide bond. nih.gov The development of peptidomimetics based on this core could lead to new therapeutic agents that target protein-protein interactions or enzyme active sites with high specificity.
Integration into Advanced Materials and Polymer Chemistry as Bio-based Monomers
The transition toward a sustainable chemical industry has spurred significant research into bio-based monomers for polymer synthesis. mdpi.commdpi.com These monomers are derived from renewable resources and can be used to create polymers with novel properties. researchgate.net Carbohydrates and their derivatives are a major source of bio-based monomers. mdpi.com
This compound, which can be conceptually derived from biomass precursors, possesses functionalities suitable for polymerization. The lactone ring could potentially undergo ring-opening polymerization (ROP) to yield polyester-type structures, while the lactam could similarly be opened to form polyamides. The bicyclic nature of the monomer would impart rigidity and stereochemical control to the resulting polymer backbone, potentially leading to materials with enhanced thermal stability and specific mechanical properties. While the direct polymerization of this specific monomer is not yet documented, the general field of ROP of bio-based cyclic esters and lactams is an active area of research for creating sustainable and functional materials. mdpi.com
Contributions to the Development of Novel Organic Reaction Methodologies
The discovery and development of new organic reactions is a cornerstone of chemical synthesis, enabling the construction of complex molecules with greater efficiency and selectivity. nih.gov Often, the development of these new methodologies involves testing the reaction on a range of substrates to understand its scope, limitations, and stereochemical outcomes. Unique heterocyclic scaffolds can serve as valuable testbeds for such explorations.
The this compound molecule, with its multiple stereocenters and distinct functional groups (lactone, lactam, secondary amine), presents a challenging and informative substrate for developing new synthetic methods. For example, it could be used to test the stereoselectivity of new C-H activation reactions, the regioselectivity of ring-opening reactions, or the efficiency of novel catalytic systems. The development of reactions that can selectively modify one part of this complex scaffold without affecting others would be a significant methodological advancement. nih.gov
Exploration of this compound and its Analogs as Privileged Scaffolds in Chemical Biology Research
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. osi.lv The aromatic furo[3,2-b]pyridine (B1253681) core, a close analog of the title compound, has been identified as such a privileged scaffold. nih.govresearchgate.netresearchgate.net
Research has shown that derivatives of the furo[3,2-b]pyridine scaffold are potent and highly selective inhibitors of cdc-like kinases (CLKs) and can also act as modulators of the Hedgehog signaling pathway. nih.govresearchgate.net Furthermore, various furopyridine and furopyridone derivatives have been synthesized and evaluated for a range of biological activities, including anticancer and antiviral effects. mdpi.comnih.govnih.gov The pyridine (B92270) core is found in a vast array of biologically active compounds. nih.gov The demonstrated success of these closely related analogs strongly suggests that the saturated this compound core also has significant potential as a privileged scaffold. Its three-dimensional, sp³-rich structure provides access to a different chemical space than its flat, aromatic counterparts, which is often advantageous for achieving high selectivity and favorable drug-like properties. Recent studies on novel furanopyridinone derivatives have identified compounds with potent cytotoxic activity against esophageal cancer cell lines, further highlighting the therapeutic potential of this class of molecules. nih.gov
Table 1: Biological Activity of Selected Furopyridine Analogs
| Compound Class | Target/Activity | Potency (IC₅₀) | Reference |
|---|---|---|---|
| 3,5-Disubstituted Furo[3,2-b]pyridines | cdc-like kinases (CLKs) | Potent and selective inhibition | nih.gov, researchgate.net |
| 3,5,7-Trisubstituted Furo[3,2-b]pyridines | Hedgehog Pathway Modulation | Sub-micromolar activity | nih.gov, researchgate.net |
| Furanopyridinone Derivative (4c) | Cytotoxicity (KYSE70, KYSE150 cells) | 0.655 µg/mL (24h) | nih.gov |
| Furopyridine Derivative (14) | CDK2 Inhibition / Cytotoxicity (HCT-116) | Superior activity over pyridine analogs | nih.gov |
Q & A
Q. What are the most reliable synthetic routes for hexahydrofuro[3,2-b]pyridin-2(3H)-one, and how do reaction conditions influence yield?
The synthesis often involves multi-step protocols, such as cyclization or Pictet–Spengler reactions. For example, zinc-mediated reductive elimination in acetic acid (86% yield) followed by purification via liquid-liquid extraction is effective for structurally related pyrrolo-pyridinones . Solvent choice (e.g., THF under inert atmosphere) and temperature (−78°C for lithiation) are critical for regioselectivity and minimizing side reactions . Methodological optimization should prioritize controlled addition of reagents (e.g., LiHMDS) and chromatographic purification (e.g., silica gel with EtOAc/hexanes gradients) .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Combined spectroscopic techniques are essential:
Q. What are common pitfalls in purifying this compound analogs?
Isomerization during chromatography is a major challenge. For example, E/Z isomers of benzylidene-pyrrolo-pyridinones equilibrate in solution (70/30 ratio after 1 week), complicating isolation . Use rapid purification (e.g., flash chromatography) and store compounds in the solid state to minimize degradation .
Advanced Research Questions
Q. How can computational modeling aid in designing this compound derivatives with enhanced bioactivity?
Docking studies targeting receptors like GluN2B (patented as modulators ) can predict binding affinities. Focus on:
Q. What strategies resolve contradictions in reactivity data for furopyridinone derivatives under varying conditions?
Contradictions often arise from solvent polarity or catalyst choice. For example:
- Rhodium-catalyzed 1,4-additions : Arylboronic acids react selectively with benzylidene derivatives in THF, but isomerization occurs in polar solvents like MeOH .
- Acid-mediated cyclizations : Acetic acid promotes higher yields (85–90%) compared to weaker acids, likely due to protonation of intermediates .
Q. How do substituents on the furopyridinone core influence biological activity, and how can this be systematically tested?
Structure-activity relationship (SAR) studies require:
- Stepwise functionalization : Introduce groups (e.g., chloro, methyl) at positions 3, 6, or 7 and assess cytotoxicity or receptor binding .
- In vitro assays : Test inhibition of enzymatic targets (e.g., kinases) using fluorogenic substrates .
- Metabolic stability : Evaluate hepatic clearance via microsomal incubation (e.g., t½ = 1 hr for related nitrates ).
Q. What advanced techniques characterize dynamic isomerization in solution for hexahydrofuropyridinones?
- VT-NMR (Variable Temperature) : Monitor isomer ratios at −40°C to 25°C to identify kinetic vs. thermodynamic products .
- HPLC-MS with chiral columns : Resolve enantiomers, though some derivatives (e.g., 3-benzylidene analogs) resist separation due to rapid equilibration .
Q. How can researchers mitigate batch-to-batch variability in scaled-up syntheses?
- Process analytical technology (PAT) : Use in-line FTIR to track reaction progress and intermediate stability .
- Design of experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .
Methodological Best Practices
- Stereochemical control : Use chiral auxiliaries (e.g., (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan derivatives) to enforce desired configurations .
- Data validation : Cross-reference NMR shifts with computed chemical shifts (e.g., DFT) for ambiguous assignments .
- Contradiction resolution : Replicate conflicting studies under standardized conditions (solvent, catalyst load) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
